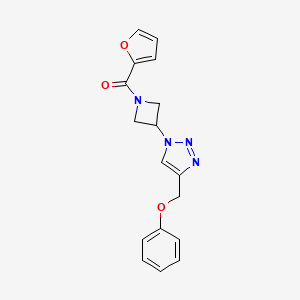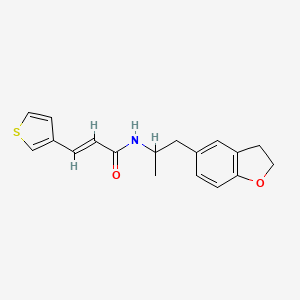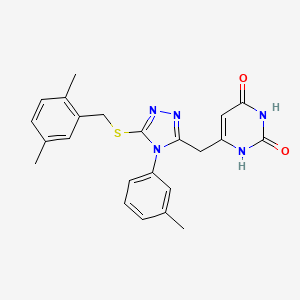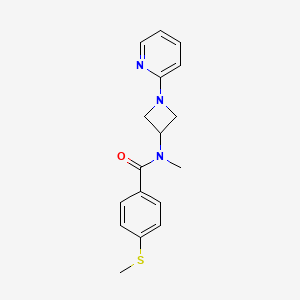![molecular formula C12H11F3O2 B2624192 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 152353-95-2](/img/structure/B2624192.png)
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 143589-58-6 . It has a molecular weight of 244.21 . The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.21 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Synthesis of Analogs and Derivatives :
- Trifluoromethyl-substituted analogs of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, showcasing the versatility of the cyclobutane structure in chemical synthesis (Radchenko et al., 2009).
- Research on the structure and conformation of various cyclobutane carboxylic acids, including those with phenyl and fluorophenyl groups, helps understand the molecular arrangements of these compounds (Reisner et al., 1983).
Photodimerization Studies :
- Studies on the photodimerization of certain cyclobutane derivatives reveal insights into the molecular behavior of these compounds under specific conditions (Hasegawa et al., 1985).
- Further research on the photochemistry of fluorinated and chlorinated cyclobutane derivatives explores their reactivity and potential applications in materials science (Brune et al., 1994).
Structural and Computational Analysis :
- Investigations into the molecular structure of cyclobutane-containing compounds using X-ray diffraction and DFT calculations provide valuable insights into their chemical properties (Sen et al., 2015).
Application in Peptide Synthesis :
- The synthesis of cyclobutane-containing C3-symmetric peptide dendrimers illustrates the utility of cyclobutane derivatives in advanced peptide synthesis (Gutiérrez-Abad et al., 2010).
NMR Labeling in Membrane-Bound Peptides :
- Designing a monofluoro-substituted amino acid for use as a conformationally restricted label in solid-state 19F NMR studies of membrane-bound peptides showcases another innovative application of cyclobutane derivatives (Tkachenko et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIXZJSJPCRBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
CAS RN |
143589-58-6 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2624115.png)
![1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2624118.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624120.png)


![3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2624123.png)



![6-Fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624128.png)

![ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2624132.png)